REACTION_CXSMILES
|
[C:1](S(O[Li])=O)([C:4](C(C(C([C:16]([C:19]([C:22]([F:25])([F:24])[F:23])(F)[F:20])([F:18])[F:17])(F)F)(F)F)(F)F)(F)F)([F:3])[F:2]>O>[F:23][C:22]([F:25])([F:24])[C:19]([F:20])=[C:16]([F:18])[F:17].[C:1]([F:3])([F:2])=[CH2:4] |f:2.3|
|
Name
|
C8F17SO2Li
|
Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F)S(=O)O[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purged with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
The autoclave was cooled
|
Type
|
CUSTOM
|
Details
|
evacuated
|
Type
|
CUSTOM
|
Details
|
the polymeric emulsion recovered
|
Type
|
FILTRATION
|
Details
|
Filtering
|
Type
|
CUSTOM
|
Details
|
drying
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=C(F)F)F)(F)F.C(=C)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 38 g | |
YIELD: CALCULATEDPERCENTYIELD | 7981.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |